2-({[1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERIDIN-4-YL]METHYL}SULFANYL)PYRIDINE
Description
2-({[1-(2H-1,3-Benzodioxole-5-carbonyl)piperidin-4-yl]methyl}sulfanyl)pyridine is a heterocyclic compound characterized by a benzodioxole-carbonyl-piperidine core linked via a methylsulfanyl group to a pyridine ring. The benzodioxole moiety may enhance metabolic stability, while the sulfanyl bridge could modulate solubility and binding kinetics .
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c22-19(15-4-5-16-17(11-15)24-13-23-16)21-9-6-14(7-10-21)12-25-18-3-1-2-8-20-18/h1-5,8,11,14H,6-7,9-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHRMZVFARAKPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=CC=CC=N2)C(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-(2H-1,3-Benzodioxole-5-carbonyl)piperidin-4-yl]methyl}sulfanyl)pyridine typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Piperidine Ring Formation: The piperidine ring is usually synthesized through the hydrogenation of pyridine derivatives.
Coupling Reactions: The benzodioxole and piperidine rings are coupled using a suitable linker, often involving a carbonyl group.
Final Assembly:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Reactivity of the 1,3-Benzodioxole Carbonyl Group
The 1,3-benzodioxole moiety is electron-rich due to the electron-donating oxygen atoms, while the adjacent carbonyl group introduces electrophilic character. Key reactions include:
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Nucleophilic Acyl Substitution : The carbonyl carbon may undergo substitution with nucleophiles (e.g., amines, alcohols) under acidic or basic conditions, forming amides or esters .
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Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) or metal hydrides (e.g., LiAlH₄) could reduce the carbonyl to a methylene group (–CH₂–) .
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Electrophilic Aromatic Substitution : The benzodioxole ring may undergo nitration or sulfonation, though regioselectivity is influenced by steric hindrance from the fused dioxole ring .
Piperidine Ring Reactivity
The piperidine nitrogen and its substituents govern reactivity:
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Alkylation/Acylation : The secondary amine in the piperidine ring can react with alkyl halides or acyl chlorides to form tertiary amines or amides, respectively. For example, treatment with benzyl bromide under basic conditions yields N-benzyl derivatives .
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Salt Formation : Protonation with acids (e.g., HCl) generates water-soluble ammonium salts, enhancing bioavailability in pharmaceutical contexts .
| Reaction Type | Reagents/Conditions | Product Example | Yield Range | Source |
|---|---|---|---|---|
| N-Alkylation | Benzyl bromide, K₂CO₃ | N-Benzyl-piperidine derivative | 63–84% | |
| Reductive Amination | NaBH₃CN, MeOH | Secondary amine derivative | 55–72% |
Thioether (–S–) Linkage Reactivity
The methylsulfanyl group exhibits classical thioether behavior:
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Oxidation : Reaction with H₂O₂ or m-CPBA oxidizes the sulfur atom to sulfoxide (–SO–) or sulfone (–SO₂–).
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Nucleophilic Substitution : In the presence of a good leaving group (e.g., activated by alkylation), displacement with nucleophiles (e.g., amines, thiols) is feasible.
Pyridine Ring Reactivity
The pyridine moiety participates in:
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Electrophilic Substitution : Limited reactivity due to electron deficiency, but directed ortho-metalation (e.g., LDA) enables functionalization at specific positions .
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Coordination Chemistry : Pyridine nitrogen can act as a Lewis base, forming complexes with transition metals (e.g., Pd, Cu) .
Stability Under Synthetic Conditions
Compound X may degrade under the following conditions:
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Acidic Hydrolysis : The thioether and benzodioxole groups are susceptible to acid-catalyzed cleavage.
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Thermal Stress : Decomposition observed above 150°C, particularly in polar aprotic solvents like DMF.
Stereochemical Considerations
The piperidine ring’s stereochemistry influences reactivity. For example, axial vs. equatorial positioning of substituents affects nucleophilic attack trajectories and diastereoselectivity in downstream reactions .
Scientific Research Applications
Medicinal Chemistry Applications
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Antidiabetic Activity
Recent studies have highlighted the potential of benzodioxole derivatives, including those related to the compound , as candidates for the development of synthetic antidiabetic drugs. The mechanisms involve the modulation of insulin signaling pathways and enhancement of glucose uptake in cells . -
Anticancer Properties
Research indicates that compounds containing the benzodioxole structure can exhibit anticancer properties by inducing apoptosis in cancer cells. The presence of the piperidine ring may enhance these effects through interactions with specific cellular targets . -
Neuroprotective Effects
Some derivatives have shown promise in neuroprotection, particularly against oxidative stress-induced neuronal damage. This application is crucial for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's .
Material Science Applications
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Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of compounds like 2-({[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]methyl}sulfanyl)pyridine make them suitable candidates for use in OLEDs. Their ability to emit light when an electric current passes through can be harnessed for display technologies . -
Photovoltaic Cells
The compound's structural characteristics allow it to be incorporated into organic photovoltaic cells, potentially improving their efficiency through better light absorption and charge transport capabilities .
Case Study 1: Antidiabetic Activity
A study conducted on various benzodioxole derivatives demonstrated significant improvements in glucose metabolism in diabetic models. The derivatives were tested for their ability to enhance insulin sensitivity and reduce blood glucose levels, showing promising results that could lead to new therapeutic agents .
Case Study 2: Anticancer Research
In vitro studies have shown that certain derivatives of the compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspase pathways leading to apoptosis, indicating a potential pathway for drug development .
Data Tables
Mechanism of Action
The mechanism of action of 2-({[1-(2H-1,3-Benzodioxole-5-carbonyl)piperidin-4-yl]methyl}sulfanyl)pyridine involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity, while the pyridine ring can participate in hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs include proton pump inhibitors (e.g., lansoprazole derivatives), piperidine-based heterocycles, and sulfanyl-linked pharmacophores. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Key Findings
Functional Group Impact: The target compound’s benzodioxole group contrasts with lansoprazole’s benzimidazole , likely altering electronic properties and metabolic pathways. Sulfanyl (C–S–C) linkages, as seen in the target compound and ’s pyrrolidine-dione derivative, may offer greater hydrolytic stability compared to sulfinyl (S=O) groups in lansoprazole .
Pharmacological Hypotheses :
- The benzodioxole-carbonyl motif may enhance blood-brain barrier penetration compared to lansoprazole’s trifluoroethoxy group, which prioritizes gastric acid targeting .
- The pyridine ring’s basicity could influence pH-dependent solubility, a critical factor in bioavailability compared to ’s imidazopyrimidine-carboxylic acid system .
Synthetic and Analytical Considerations :
- Loss on drying tests (NMT 5.0%), as specified for lansoprazole in Pharmacopeial Forum , suggest that similar hygroscopicity assessments may apply to the target compound, though experimental data are lacking.
Biological Activity
The compound 2-({[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]methyl}sulfanyl)pyridine is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its synthesis, biological activity, and relevant case studies.
1. Synthesis of the Compound
The synthesis of this compound involves several key steps:
- Starting Materials : The synthesis begins with the preparation of 2H-1,3-benzodioxole derivatives, which are known for their diverse biological activities.
- Reagents and Conditions : The synthesis typically employs coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) in a solvent such as dichloromethane under inert conditions to prevent oxidation.
The reaction conditions are optimized to yield high-purity products, with subsequent purification steps including extraction and recrystallization.
2.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of related benzodioxole derivatives. For instance, compounds derived from benzodioxole have shown significant growth inhibition against various human cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5c | PC-3 | 2.08 |
| 5c | MCF-7 | Not specified |
| 5c | UO-31 | Not specified |
These compounds were evaluated by the National Cancer Institute (NCI) and exhibited broad-spectrum anticancer activity, suggesting that the incorporation of benzodioxole moieties may enhance therapeutic efficacy against prostate and breast cancers .
The mechanism of action for these compounds often involves the inhibition of key enzymes such as CYP17, which is crucial in steroidogenesis and cancer progression. For example, compound 5c was found to suppress CYP17 enzyme activity significantly in prostate cancer models, paralleling the effects observed with established drugs like abiraterone .
2.3 Other Biological Activities
Beyond anticancer properties, benzodioxole derivatives have been studied for their neuroprotective effects. Certain compounds have demonstrated inhibitory activity against acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's disease:
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound X | AChE | 0.22 |
| Compound Y | Butyrylcholinesterase (BChE) | 0.42 |
This inhibition is crucial as it can enhance cholinergic neurotransmission, potentially alleviating symptoms associated with cognitive decline .
3. Case Studies
Several case studies provide insights into the biological activity of related compounds:
- Case Study 1 : A study on the efficacy of benzodioxole derivatives in inhibiting cancer cell proliferation demonstrated that modifications to the piperidine ring significantly affected potency and selectivity against various cancer types.
- Case Study 2 : Research involving in vivo models showed that certain benzodioxole derivatives reduced tumor size significantly compared to control groups, indicating their potential as lead compounds for drug development.
4. Conclusion
The compound This compound represents a promising candidate in the realm of medicinal chemistry due to its diverse biological activities, particularly its anticancer properties and potential neuroprotective effects. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic applications.
Q & A
Q. What are the recommended synthetic routes for 2-({[1-(2H-1,3-Benzodioxole-5-carbonyl)piperidin-4-yl]methyl}sulfanyl)pyridine, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including condensation of 1,3-benzodioxole-5-carbonyl chloride with piperidin-4-ylmethanol, followed by sulfanyl group introduction via nucleophilic substitution. Key steps:
- Step 1: React 1,3-benzodioxole-5-carboxylic acid with thionyl chloride to generate the acyl chloride intermediate.
- Step 2: Couple with piperidin-4-ylmethanol under basic conditions (e.g., NaOH in dichloromethane) to form the piperidine intermediate .
- Step 3: Introduce the sulfanylpyridine moiety via thiol-ether linkage using a mercaptopyridine derivative.
Yield Optimization: - Use anhydrous solvents and inert atmospheres to minimize side reactions.
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization of this compound?
Methodological Answer:
- X-ray Crystallography: Single-crystal X-ray diffraction (SCXRD) provides definitive structural confirmation. Key parameters:
- Spectroscopy:
Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?
Methodological Answer:
- Solubility Testing:
- Use HPLC with a C18 column and mobile phases (e.g., methanol/buffer at pH 4.6) to quantify solubility in aqueous/organic mixtures .
- Stability Studies:
Advanced Research Questions
Q. What in vitro assays are suitable for evaluating the biological activity of this compound, particularly in targeting oxidative stress pathways?
Methodological Answer:
Q. How can researchers resolve contradictions in pharmacological data, such as conflicting results in antioxidant vs. pro-oxidant effects?
Methodological Answer:
Q. What experimental design strategies are recommended for studying the compound’s stability in environmental compartments (e.g., soil, water)?
Methodological Answer:
Q. What computational approaches are effective for predicting the compound’s mechanism of action and off-target interactions?
Methodological Answer:
- Molecular Docking:
- Use AutoDock Vina to model interactions with Keap1 (PDB ID: 2FLU). Prioritize binding poses with ΔG < -8 kcal/mol.
- MD Simulations:
- Off-Target Screening:
Q. How can researchers evaluate the environmental impact of this compound, including bioaccumulation and ecotoxicity?
Methodological Answer:
- Bioaccumulation Assessment:
- Measure logP values via shake-flask method. A logP > 3 indicates high bioaccumulation potential.
- Ecotoxicity Testing:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
